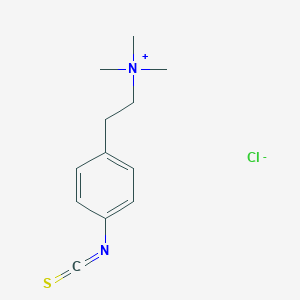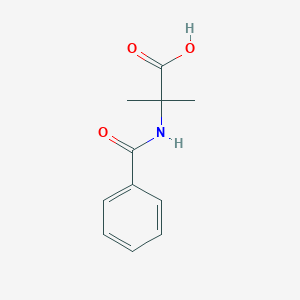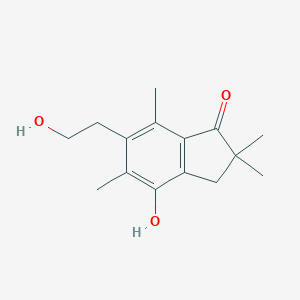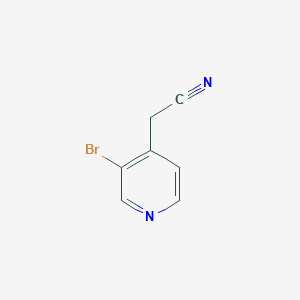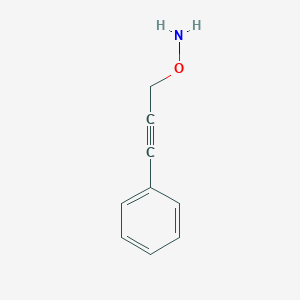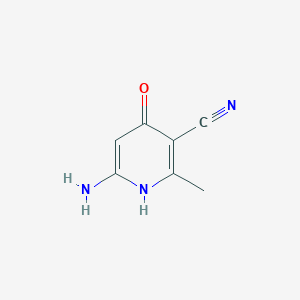
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-, also known as bombesin-like peptide, is a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. It is a member of the bombesin family of peptides, which includes bombesin, gastrin-releasing peptide, neuromedin B, and ranatensin. Bombesin (6-14) has been shown to have a variety of physiological effects, including the regulation of food intake, the modulation of gastrointestinal motility, and the stimulation of the release of gastrointestinal hormones.
Mécanisme D'action
The mechanism of action of bombesin (6-14) is not fully understood, but it is believed to involve the activation of specific receptors in the central nervous system and gastrointestinal tract. Bombesin (6-14) has been shown to bind to the gastrin-releasing peptide receptor and the neuromedin B receptor, both of which are G protein-coupled receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the physiological effects of bombesin (6-14).
Biochemical and Physiological Effects
In addition to its effects on food intake and gastrointestinal motility, bombesin (6-14) has been shown to have a variety of other biochemical and physiological effects. Studies have demonstrated that bombesin (6-14) can stimulate the release of insulin and glucagon, regulate blood glucose levels, and modulate the activity of the hypothalamic-pituitary-adrenal axis. Bombesin (6-14) has also been shown to have anxiogenic effects in rodents, suggesting a potential role in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bombesin (6-14) in lab experiments is its specificity for the gastrin-releasing peptide receptor and the neuromedin B receptor. This allows for the selective activation of these receptors without affecting other signaling pathways. However, one limitation of using bombesin (6-14) is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Orientations Futures
There are a number of future directions for research on bombesin (6-14). One area of interest is the development of novel therapeutics based on the structure and function of bombesin (6-14). Another area of research is the investigation of the role of bombesin (6-14) in the regulation of stress and anxiety, with potential implications for the treatment of anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of bombesin (6-14) and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of bombesin (6-14) can be accomplished using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase peptide synthesis involves the synthesis of the peptide chain in solution. Both methods have been used successfully to synthesize bombesin (6-14) and other members of the bombesin family of peptides.
Applications De Recherche Scientifique
Bombesin (6-14) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the regulation of food intake, with studies showing that bombesin (6-14) can stimulate the release of the satiety hormone cholecystokinin and reduce food intake in rodents. Other studies have investigated the role of bombesin (6-14) in the regulation of gastrointestinal motility, with results suggesting that bombesin (6-14) can stimulate gastric emptying and intestinal transit.
Propriétés
Numéro CAS |
140163-54-8 |
|---|---|
Nom du produit |
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)- |
Formule moléculaire |
C55H79N15O9 |
Poids moléculaire |
1094.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H79N15O9/c1-29(2)18-36(26-62-43(49(58)73)19-30(3)4)66-54(78)45(22-35-25-59-28-64-35)67-47(72)27-63-55(79)48(31(5)6)70-50(74)32(7)65-53(77)44(21-34-24-61-41-15-11-9-13-38(34)41)69-52(76)42(16-17-46(57)71)68-51(75)39(56)20-33-23-60-40-14-10-8-12-37(33)40/h8-15,23-25,28-32,35-36,39,42-45,48,60-62H,16-22,26-27,56H2,1-7H3,(H2,57,71)(H2,58,73)(H,63,79)(H,65,77)(H,66,78)(H,67,72)(H,68,75)(H,69,76)(H,70,74)/t32-,35?,36-,39+,42-,43-,44-,45-,48-/m0/s1 |
Clé InChI |
VQUROLXOGWIFPF-RLSSODDRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
SMILES canonique |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Synonymes |
ombesin (6-14), D-Trp(6)-Leu(13)-psi(CH2NH)-Leu(14)- RC 3120 RC-3120 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



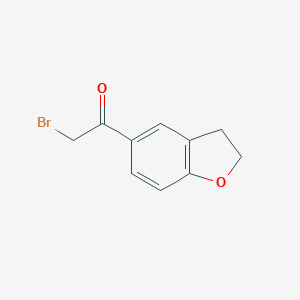
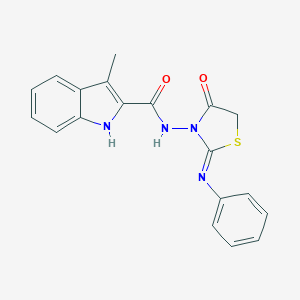
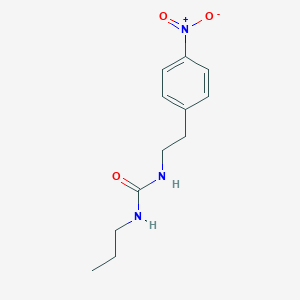
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)
